molecular formula C13H14N2O2S2 B2625600 1-Ethyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea CAS No. 1421465-74-8

1-Ethyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea

Cat. No.: B2625600
CAS No.: 1421465-74-8
M. Wt: 294.39
InChI Key: ZPFWXVBRCGUQBZ-UHFFFAOYSA-N
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Description

1-Ethyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea is a complex organic compound that features a thiophene ring system Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea typically involves the condensation of thiophene derivatives with urea under specific reaction conditions. One common method includes the use of thiophene-2-carboxaldehyde and thiophene-2-ylmethylamine as starting materials. These reactants undergo a series of condensation and cyclization reactions to form the desired compound. The reaction conditions often involve the use of catalysts such as acids or bases to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

1-Ethyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its dual thiophene rings and urea moiety make it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

1-ethyl-3-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S2/c1-2-14-13(17)15-8-9-5-6-11(19-9)12(16)10-4-3-7-18-10/h3-7H,2,8H2,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFWXVBRCGUQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC1=CC=C(S1)C(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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